5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide
Description
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is a brominated benzamide derivative characterized by a 2-methyl substituent on the benzene ring and a chiral (2R)-1-hydroxypropan-2-yl amine group. This compound is structurally related to bioactive molecules targeting sigma receptors and other neurological pathways .
Properties
IUPAC Name |
5-bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-3-4-9(12)5-10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBQHCDYSKBPBO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N[C@H](C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated intermediate is then subjected to amidation with (2R)-1-hydroxypropan-2-amine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction Products: Conversion of the hydroxy group to an alkyl group.
Scientific Research Applications
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The compound’s physicochemical profile is influenced by its bromine atom, methyl group, and hydroxyl-bearing chiral side chain. Below is a comparison with similar benzamide derivatives:
*Estimated based on structural analogues.
Biological Activity
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical structure, synthesis, and biological activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is CHBrNO, with a molecular weight of approximately 272.14 g/mol. The presence of a bromine atom and a hydroxypropan-2-yl group contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 272.14 g/mol |
| CAS Number | 1568093-03-7 |
Synthesis
The synthesis of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide typically involves bromination of a suitable benzamide precursor, followed by the introduction of the hydroxypropan-2-yl group. Common reagents include bromine or N-bromosuccinimide (NBS) under specific reaction conditions to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds within the benzamide class, including 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Emerging studies have highlighted the anticancer potential of this compound. Specifically, it has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, in a study involving human cancer cell lines, the compound showed promising results in reducing cell viability and inducing apoptosis .
The biological activity of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom may facilitate electrophilic interactions, while the hydroxy group can form hydrogen bonds with target molecules, modulating their activity and leading to various biological effects.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A study evaluated the effect of this compound on breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell proliferation, with IC50 values calculated at approximately 50 µM after 72 hours of exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
